6-phenoxypyridine-3-sulfonyl Chloride
Overview
Description
6-Phenoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C11H8ClNO3S and a molecular weight of 269.71 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenoxypyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously . The reaction is followed by distillation under reduced pressure to purify the product.
Industrial Production Methods
An alternative method for industrial production involves the use of a microchannel reactor. In this process, 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite are used to rapidly complete diazotization in the microchannel reactor. The resulting diazonium salt solution is then mixed with an organic solution containing thionyl chloride to obtain this compound . This method offers advantages such as mild reaction conditions, good safety, and high yield.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
6-Phenoxypyridine-3-sulfonyl chloride is used in various scientific research applications, including:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-phenoxypyridine-3-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives, respectively .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-3-sulfonyl Chloride: Similar in structure but with a methoxy group instead of a phenoxy group.
Pyridine-3-sulfonyl Chloride: Lacks the phenoxy group, making it less complex.
Uniqueness
6-Phenoxypyridine-3-sulfonyl chloride is unique due to the presence of the phenoxy group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
6-phenoxypyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-7-11(13-8-10)16-9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTIUBWJNYRYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380131 | |
Record name | 6-phenoxypyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368869-91-4 | |
Record name | 6-phenoxypyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Phenoxypyridine-3-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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